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Compound of Interest

Compound Name: 2-(Pyridin-4-YL )acetonitrile

Cat. No.: B076164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the
compound 2-(Pyridin-4-YL)acetonitrile (CAS No. 13121-99-8). The document is structured to
offer readily accessible data for researchers, including tabulated spectral information, detailed
experimental protocols for data acquisition, and visualized workflows for the spectroscopic
techniques.

Compound Information

» IUPAC Name: 2-(pyridin-4-yl)acetonitrile

Synonyms: 4-Pyridylacetonitrile, 4-Pyridineacetonitrile, 4-Cyanomethylpyridine

Molecular Formula: C7HsN-2

Molecular Weight: 118.14 g/mol

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-(Pyridin-4-
YL)acetonitrile.
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Table 1: *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assighment

Ppm

H-2, H-6 (Pyridine
8.40 - 8.26 m 2H _

Ring)

H-3, H-5 (Pyridine
7.10-7.08 m 2H .

Ring)
414 S 2H -CH2- (Methylene)

Note: Data sourced
from patent literature;
multiplicity and
integration have been
interpreted for

chemical consistency.

[1]

Table 2: Mass Spectrometry (MS)Data

m/z Value lon Type

119 [M+H]*

Note: Data suggests the molecular ion peak, likely observed as the protonated molecule.[1]

« 13

Chemical Shift (8) ppm Assignment

Data Not Available -

Note: Experimental 3C NMR data for 2-(Pyridin-
4-YL)acetonitrile was not available in the

searched public databases and literature.

Table 4: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_Pyridin-4-YL_acetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Pyridin-4-YL_acetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Assignment

Data Not Available

Note: Experimental IR absorption data for 2-
(Pyridin-4-YL)acetonitrile was not available in
the searched public databases and literature. A
characteristic nitrile (C=N) stretch is expected in
the range of 2260-2240 cm~1.,

Experimental Protocols

The following are detailed methodologies representative of the experiments used to obtain the

cited spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H Nuclear Magnetic Resonance spectra for structural elucidation.
Methodology:

o Sample Preparation: Approximately 5-10 mg of 2-(Pyridin-4-YL)acetonitrile is dissolved in
~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCIs), in a 5 mm NMR tube.

 Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

o Data Acquisition:

o

The instrument is tuned to the tH frequency.

[¢]

The sample is locked on the deuterium signal of the solvent.

o

Shimming is performed to optimize the magnetic field homogeneity.

[e]

A standard one-pulse *H experiment is run at ambient temperature.

o

The spectral width is set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b076164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o A sufficient number of scans (e.g., 16 or 32) are acquired to ensure an adequate signal-to-
noise ratio.

» Data Processing:
o The acquired Free Induction Decay (FID) is Fourier transformed.
o Phase correction is applied to the resulting spectrum.
o The baseline is corrected.

o The spectrum is referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm) or an
internal standard like Tetramethylsilane (TMS) at O ppm.

o Signals are integrated, and chemical shifts and coupling constants are determined.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (General Electrospray lonization - ESI):

o Sample Preparation: A dilute solution of 2-(Pyridin-4-YL)acetonitrile is prepared in a
suitable solvent like methanol or acetonitrile (with 0.1% formic acid to promote protonation).

e Instrumentation: A mass spectrometer equipped with an Electrospray lonization (ESI) source
is used.

o Data Acquisition:

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o The instrument is operated in positive ion mode to detect protonated molecules ([M+H]*).

o The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range
appropriate for the expected molecular weight (e.g., m/z 50-300).
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o Key source parameters like capillary voltage, cone voltage, and desolvation gas flow and
temperature are optimized to maximize the signal of the ion of interest.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and any significant fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: A small amount of the solid 2-(Pyridin-4-YL)acetonitrile powder is
placed directly onto the ATR crystal (e.g., diamond or germanium).

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

o Data Acquisition:

[e]

A background spectrum of the clean, empty ATR crystal is collected.

o

The sample is brought into firm contact with the crystal using a pressure clamp.

[¢]

The sample spectrum is acquired over the mid-IR range (typically 4000-400 cm~1).

[¢]

A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum. The frequencies of the
absorption bands are then identified and correlated with specific molecular vibrations and
functional groups.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.
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Diagram 1: NMR Data Acquisition Workflow

Click to download full resolution via product page

Diagram 1: NMR Data Acquisition Workflow
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Diagram 2: FTIR-ATR Data Acquisition Workflow
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Diagram 3: ESI-MS Data Acquisition Workflow
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Diagram 3: ESI-MS Data Acquisition Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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